molecular formula C28H28F2 B3176785 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl CAS No. 1149373-93-2

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl

Cat. No.: B3176785
CAS No.: 1149373-93-2
M. Wt: 402.5 g/mol
InChI Key: YJTVTGHPLYVLAX-UHFFFAOYSA-N
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Description

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl is a chemical compound with the molecular formula C28H28F2 and a molecular weight of 402.52 g/mol . This compound is known for its unique structure, which includes a biphenyl core substituted with difluoropentyl and propyl groups. It is primarily used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:

Scientific Research Applications

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the difluoropentyl and propyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-propyl-1,1’-biphenyl can be compared with other similar compounds, such as:

    4-[2-(2,6-Difluoro-4-propylphenyl)ethynyl]-4’-pentyl-1,1’-biphenyl: This compound has a similar structure but with different alkyl substituents, leading to variations in its chemical and physical properties.

    4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4’-methyl-1,1’-biphenyl:

Properties

IUPAC Name

1,3-difluoro-5-pentyl-2-[2-[4-(4-propylphenyl)phenyl]ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2/c1-3-5-6-8-23-19-27(29)26(28(30)20-23)18-13-22-11-16-25(17-12-22)24-14-9-21(7-4-2)10-15-24/h9-12,14-17,19-20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTVTGHPLYVLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
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4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
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4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
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4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
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4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl
Reactant of Route 6
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4-[2-(2,6-Difluoro-4-pentylphenyl)ethynyl]-4'-propyl-1,1'-biphenyl

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